In Vitro 5-HT1B Receptor Potency: A Cross-Species Comparison
AZD1134 demonstrates sub-nanomolar to low nanomolar affinity for the 5-HT1B receptor across species. It inhibits the human 5-HT1B receptor with an IC50 of 2.9 nM and binds with a Ki of 1.70 nM in CHO cells expressing the human receptor [1]. Its potency on the guinea pig receptor is even higher, with an IC50 of 0.108 nM . This contrasts with other selective 5-HT1B antagonists; for example, SB-224289, while selective, has a reported human 5-HT1B IC50 of 2 nM .
| Evidence Dimension | 5-HT1B receptor antagonism potency |
|---|---|
| Target Compound Data | IC50: 2.9 nM (human); Ki: 1.70 nM (human); IC50: 0.108 nM (guinea pig) |
| Comparator Or Baseline | SB-224289: IC50 = 2 nM (human) |
| Quantified Difference | AZD1134 exhibits 1.4x lower IC50 value (more potent) on human receptor and 18.5x lower IC50 on guinea pig receptor compared to human receptor potency. |
| Conditions | Binding and functional assays on recombinant human and guinea pig 5-HT1B receptors. |
Why This Matters
The sub-nanomolar potency on guinea pig receptors (IC50 = 0.108 nM) makes AZD1134 particularly well-suited for translation from in vitro binding assays to in vivo rodent and guinea pig CNS models.
- [1] BindingDB BDBM50306588. 6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-(4-(4-propionylpiperazin-1-yl)phenyl)-4H-chromene-2-carboxamide. View Source
